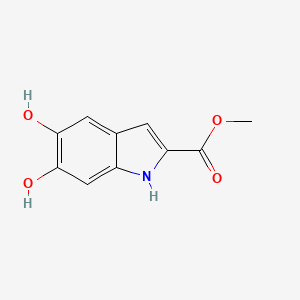

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate

Descripción general

Descripción

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate is an indole derivative that contains two hydroxyl groups attached to the 5th and 6th positions of the indole ring. This compound is an intermediate in the biosynthesis of melanin, a pigment responsible for the coloration of hair, skin, and eyes in humans and other organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 5,6-dihydroxy-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the use of methanesulfonic acid under reflux in methanol to yield the desired indole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Aplicaciones Científicas De Investigación

Biological and Pharmaceutical Applications

Melanin Biosynthesis:

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate serves as a precursor in the biosynthesis of eumelanin, a pigment crucial for coloration in various organisms. The compound's hydroxyl groups at positions 5 and 6 enhance its reactivity and biological activity, making it integral to melanin production pathways. Research indicates that it influences signaling pathways related to melanogenesis and cellular oxidative stress responses.

Antioxidant Properties:

The compound exhibits notable antioxidant properties, which have been investigated for potential therapeutic applications. Its ability to mitigate oxidative stress suggests that it could play a role in protecting cells from damage associated with various diseases.

Antiviral Activity:

Recent studies have highlighted the antiviral properties of this compound. Its structural similarities to hydroxyindole carboxylic acids have led researchers to explore its efficacy against viruses such as SARS-CoV-2. This aspect positions the compound as a candidate for further antiviral drug development.

Synthesis and Derivatives

Synthesis Techniques:

Several methods have been developed for synthesizing this compound. These include reactions involving L-dopachrome and enzymatic transformations that yield high purity products suitable for biological studies .

Derivatives with Enhanced Properties:

Research has also focused on creating derivatives of this compound with improved solubility and bioactivity. For instance, carboxamides derived from 5,6-dihydroxyindole-2-carboxylic acid have been synthesized to enhance the solubility of melanin precursors, which could improve their application in photoprotective agents .

Material Science Applications

Biomaterials:

this compound is being explored in the development of biomaterials due to its role in forming eumelanin biopolymers. These materials have potential applications in cosmetics and dermatological formulations aimed at providing UV protection .

Polymerization Studies:

The compound has also been utilized in polymerization reactions to create functional materials with specific properties. For example, its reaction with other indole derivatives can lead to new polymers that exhibit unique optical or mechanical characteristics .

Comparative Analysis of Related Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,6-Dihydroxyindole | Hydroxyl groups at positions 5 and 6 | Direct precursor for eumelanin |

| 5,6-Dihydroxyindole-2-carboxylic acid | Carboxylic acid group at position 2 | Important intermediate in melanin biosynthesis |

| Arbidol | Hydroxyindole carboxylic acid fragment | Antiviral activity against SARS-CoV-2 |

| Dopachrome | Intermediate in melanin synthesis | Key role in enzymatic conversion to melanin |

This compound is distinguished by its methyl ester functionality and its direct involvement in synthetic pathways related to melanin production.

Case Study 1: Antioxidant Activity Assessment

A study assessing the antioxidant activity of this compound demonstrated significant radical scavenging abilities compared to standard antioxidants like ascorbic acid. The findings suggest potential applications in nutraceuticals aimed at reducing oxidative stress-related conditions.

Case Study 2: Melanin Synthesis Enhancement

Research focused on enhancing melanin synthesis through the administration of this compound in cultured melanocytes showed increased eumelanin production. This study underscores the compound's potential use in cosmetic formulations aimed at skin pigmentation.

Mecanismo De Acción

The mechanism of action of Methyl 5,6-dihydroxy-1H-indole-2-carboxylate involves its role as an intermediate in melanin biosynthesis. It interacts with enzymes and other molecular targets in the melanogenesis pathway, leading to the production of melanin . The compound’s hydroxyl groups and indole ring structure are crucial for its activity and interactions with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

5,6-Dihydroxyindole: Another intermediate in melanin biosynthesis with similar chemical properties.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.

5,6-Dimethoxyindole: A compound with methoxy groups instead of hydroxyl groups, leading to different chemical reactivity.

Uniqueness

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate is unique due to its specific hydroxylation pattern and its role in melanin biosynthesis. This makes it a valuable compound for studying pigmentation and developing related applications in medicine and industry .

Actividad Biológica

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities and therapeutic potential. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their ability to interact with various biological targets. These compounds exhibit a range of pharmacological properties such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects. The structural features of these compounds allow them to bind with multiple receptors and enzymes, influencing various biochemical pathways .

Target Interactions

This compound interacts with several molecular targets leading to significant biological effects:

- Antiviral Activity : The compound has shown potential as an integrase inhibitor against HIV-1. It was observed that the indole nucleus chelates with magnesium ions in the active site of integrase, inhibiting viral replication .

- Antioxidant Properties : The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, contributing to its antioxidant activity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated symptoms .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antiviral Efficacy : In a study evaluating integrase inhibitors, this compound demonstrated an IC50 value of approximately 32.37 μM against HIV integrase. This indicates its potential as a therapeutic agent in antiviral treatments .

- Antioxidant Activity : Research highlighted that the compound exhibited significant antioxidant properties in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays, showing effective inhibition comparable to standard antioxidants.

- Antimicrobial Effects : The compound has been tested against various bacterial strains. Results indicated that it possesses notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive bacteria .

Table 1: Biological Activity Summary

Propiedades

IUPAC Name |

methyl 5,6-dihydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h2-4,11-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQPTBZVHDIVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2N1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623059 | |

| Record name | Methyl 5,6-dihydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10131-14-3 | |

| Record name | Methyl 5,6-dihydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.